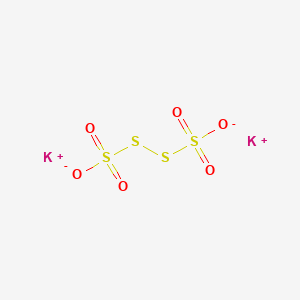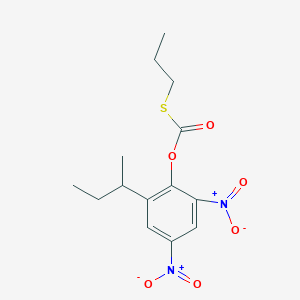
Tetrationato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetrathionate is a potassium salt of tetrathionic acid, typically found as a white or off-white crystalline solid. It is soluble in water and has the chemical formula K₂S₄O₆. This compound is widely used in various fields, including microbiology, chemistry, and material science, due to its unique properties as an oxidizing and reducing agent .
Aplicaciones Científicas De Investigación
Potassium tetrathionate has numerous applications in scientific research:
Chemistry: It is used as an oxidizing and reducing agent in various chemical reactions. It is also employed in analytical methods, such as the iodometric determination of iodine.
Biology: Potassium tetrathionate is used in studies of sulfur metabolism in microorganisms. It is a key component in tetrathionate broth, which is used for the selective enrichment of Salmonella species.
Medicine: While not directly used in medicine, its role in microbiological media indirectly supports medical research and diagnostics.
Industry: It is used in the synthesis of sulfur-containing materials, corrosion studies of metals, and as a precursor for electroless gold plating solutions used in printed circuit boards
Mecanismo De Acción
Target of Action
Potassium tetrathionate primarily targets cysteine residues in cell nuclei . It forms disulfide bonds with these residues, which play a crucial role in maintaining the structural integrity of proteins .
Mode of Action
The compound interacts with its targets by forming disulfide bonds with cysteine residues in the cell nuclei . This interaction results in changes to the protein structure, potentially affecting its function . Additionally, potassium tetrathionate has shown to have guanine nucleotide-binding properties and can inhibit copper chloride, sodium salts, and redox potentials .
Biochemical Pathways
It is known that the compound can serve as an energy source for certain microorganisms, such as acidithiobacillus caldus . This suggests that it may play a role in energy metabolism pathways within these organisms .
Result of Action
The molecular and cellular effects of potassium tetrathionate’s action are largely dependent on its interaction with cysteine residues. By forming disulfide bonds, it can induce changes in protein structure and function . .
Action Environment
The action, efficacy, and stability of potassium tetrathionate can be influenced by various environmental factors. For instance, it is used as an additive in the electroplating of Cu-Sn alloy, suggesting that its action can be influenced by the presence of certain metals . , indicating that its action and stability may be affected by pH levels.
Análisis Bioquímico
Biochemical Properties
Potassium tetrathionate plays a significant role in biochemical reactions. It is used in the preparation of tetrathionate hydrolase assay from Acidithiobacillus caldus, where it acts as an energy source
Cellular Effects
It is known that potassium ions are essential for various cellular processes, including enzyme activation, protein synthesis, photosynthesis, osmotic pressure, and cell extension
Molecular Mechanism
It is known that potassium ions play a crucial role in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission, muscle contraction, and heart function
Temporal Effects in Laboratory Settings
It is known that potassium ions are essential for various cellular processes, and any imbalance can lead to cellular dysfunction
Dosage Effects in Animal Models
It is known that potassium ions play a crucial role in various physiological processes in animals, and any imbalance can lead to health issues
Metabolic Pathways
Potassium ions are known to be involved in various metabolic processes, including the regulation of fluid balance, nerve signals, and muscle contractions
Transport and Distribution
Potassium ions are known to be transported across cell membranes via various channels and transporters
Subcellular Localization
Potassium ions are known to be essential for various cellular processes, and their distribution within cells is tightly regulated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium tetrathionate can be synthesized through the reaction of potassium thiosulfate with iodine in an aqueous solution. The reaction proceeds as follows:
2K2S2O3+I2→K2S4O6+2KI
This reaction involves the oxidation of thiosulfate to tetrathionate by iodine.
Industrial Production Methods: In industrial settings, potassium tetrathionate is produced by carefully controlling the reaction conditions to ensure high purity and yield. The process typically involves dissolving potassium thiosulfate in water, followed by the gradual addition of iodine while maintaining the solution at a controlled temperature. The resulting potassium tetrathionate is then purified through crystallization and filtration .
Types of Reactions:
Oxidation: Potassium tetrathionate acts as an oxidizing agent in various chemical reactions. It can oxidize thiosulfate to tetrathionate.
Reduction: It can also be reduced to thiosulfate in the presence of reducing agents.
Substitution: Potassium tetrathionate can undergo substitution reactions with other compounds, forming different sulfur-containing products.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium thiosulfate can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed:
Oxidation: Tetrathionate is formed from thiosulfate.
Reduction: Thiosulfate is formed from tetrathionate.
Substitution: Various sulfur-containing compounds are formed depending on the nucleophile used.
Comparación Con Compuestos Similares
Sodium tetrathionate: Similar in structure and properties but uses sodium instead of potassium.
Potassium thiosulfate: A related compound that can be oxidized to form potassium tetrathionate.
Sodium thiosulfate: Similar to potassium thiosulfate but uses sodium instead of potassium.
Uniqueness: Potassium tetrathionate is unique due to its dual role as both an oxidizing and reducing agent. This versatility allows it to participate in a wide range of chemical reactions, making it valuable in research and industrial applications. Its specific use in microbiological media for the selective enrichment of Salmonella species also sets it apart from other similar compounds .
Propiedades
Número CAS |
13932-13-3 |
|---|---|
Fórmula molecular |
H2KO6S4 |
Peso molecular |
265.4 g/mol |
InChI |
InChI=1S/K.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6) |
Clave InChI |
WLCXUVHORWQORH-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-].[K+].[K+] |
SMILES canónico |
OS(=O)(=O)SSS(=O)(=O)O.[K] |
Key on ui other cas no. |
13932-13-3 |
Pictogramas |
Irritant |
Números CAS relacionados |
13760-29-7 (Parent) |
Sinónimos |
Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)




![pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B76994.png)




